molecular formula C16H23ClN2O3 B2892486 2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2411279-79-1

2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2892486
CAS No.: 2411279-79-1
M. Wt: 326.82
InChI Key: FULZZAOCDUEDPR-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a 3,5-dimethoxyphenyl group and a chloro-propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the substitution of a suitable precursor with 3,5-dimethoxyphenyl halides or through a coupling reaction.

    Attachment of the Chloro-Propanone Moiety: The final step involves the reaction of the diazepane derivative with 2-chloropropanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the diazepane ring and the 3,5-dimethoxyphenyl group can interact with biological targets in unique ways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. Compounds with similar structures have been investigated for their activity against various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The 3,5-dimethoxyphenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[4-(2,4-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.

    2-Chloro-1-[4-(3,5-dimethylphenyl)-1,4-diazepan-1-yl]propan-1-one: Similar structure but with methyl groups instead of methoxy groups.

    2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]butan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

The unique combination of the diazepane ring, the 3,5-dimethoxyphenyl group, and the chloro-propanone moiety gives this compound distinct chemical and biological properties. Its specific substitution pattern and functional groups allow for unique interactions and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-12(17)16(20)19-6-4-5-18(7-8-19)13-9-14(21-2)11-15(10-13)22-3/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULZZAOCDUEDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C2=CC(=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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